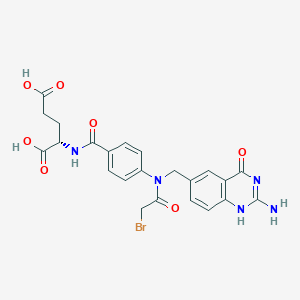
N(10)-Bromoacetyl-5,8-dideazafolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(10)-Bromoacetyl-5,8-dideazafolic acid (BAA) is a synthetic compound that has been developed as a potential anticancer agent. It is a derivative of folic acid, which is an essential vitamin required for the synthesis of DNA and RNA. BAA has been shown to have potent antitumor activity in preclinical studies, and it is currently being investigated for its potential use in cancer therapy.
Mecanismo De Acción
N(10)-Bromoacetyl-5,8-dideazafolic acid exerts its antitumor activity by inhibiting the enzyme thymidylate synthase (TS), which is involved in the synthesis of thymidine, a building block of DNA. N(10)-Bromoacetyl-5,8-dideazafolic acid binds to the active site of TS, preventing it from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This results in a depletion of dTMP, which is required for DNA synthesis, leading to inhibition of cell proliferation and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
N(10)-Bromoacetyl-5,8-dideazafolic acid has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is likely due to the higher expression of TS in cancer cells compared to normal cells. N(10)-Bromoacetyl-5,8-dideazafolic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. N(10)-Bromoacetyl-5,8-dideazafolic acid has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N(10)-Bromoacetyl-5,8-dideazafolic acid is its potent antitumor activity against a wide range of cancer cell lines. N(10)-Bromoacetyl-5,8-dideazafolic acid has also been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells, which is a desirable property for a cancer therapy. However, one limitation of N(10)-Bromoacetyl-5,8-dideazafolic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the potential for toxicity, as N(10)-Bromoacetyl-5,8-dideazafolic acid can inhibit the synthesis of DNA and RNA in normal cells as well, leading to potential side effects.
Direcciones Futuras
There are several future directions for the development of N(10)-Bromoacetyl-5,8-dideazafolic acid as a cancer therapy. One direction is to improve its solubility and bioavailability, which would make it easier to administer in vivo. Another direction is to investigate its potential use in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its selective cytotoxicity towards cancer cells, which could lead to the development of more effective cancer therapies.
Métodos De Síntesis
N(10)-Bromoacetyl-5,8-dideazafolic acid can be synthesized by reacting 5,8-dideazafolic acid with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride ion by the amino group of the 5,8-dideazafolic acid, resulting in the formation of N(10)-Bromoacetyl-5,8-dideazafolic acid.
Aplicaciones Científicas De Investigación
N(10)-Bromoacetyl-5,8-dideazafolic acid has been extensively studied for its potential use as an anticancer agent. Preclinical studies have shown that N(10)-Bromoacetyl-5,8-dideazafolic acid exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N(10)-Bromoacetyl-5,8-dideazafolic acid has been shown to inhibit the growth of cancer cells by interfering with the synthesis of DNA and RNA, which are essential for cell division and proliferation.
Propiedades
Número CAS |
101375-70-6 |
|---|---|
Nombre del producto |
N(10)-Bromoacetyl-5,8-dideazafolic acid |
Fórmula molecular |
C23H22BrN5O7 |
Peso molecular |
560.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(2-bromoacetyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H22BrN5O7/c24-10-18(30)29(11-12-1-6-16-15(9-12)21(34)28-23(25)27-16)14-4-2-13(3-5-14)20(33)26-17(22(35)36)7-8-19(31)32/h1-6,9,17H,7-8,10-11H2,(H,26,33)(H,31,32)(H,35,36)(H3,25,27,28,34)/t17-/m0/s1 |
Clave InChI |
WQQZMTLUQMKEPJ-KRWDZBQOSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C(=O)CBr |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr |
Sinónimos |
N(10)-bromoacetyl-5,8-dideazafolic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



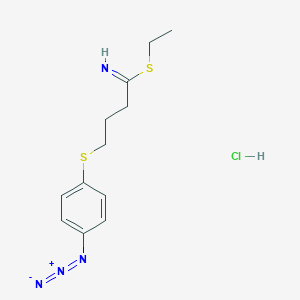
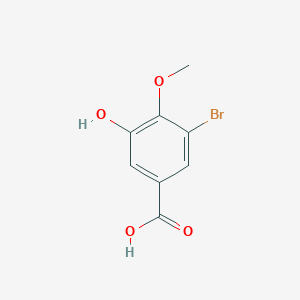
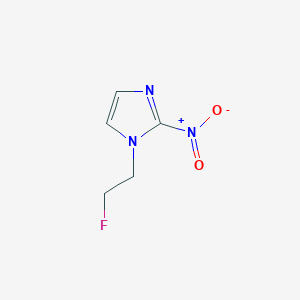
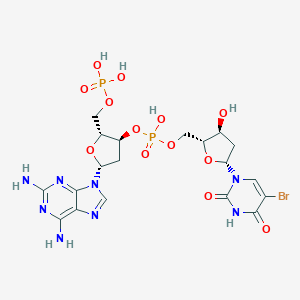
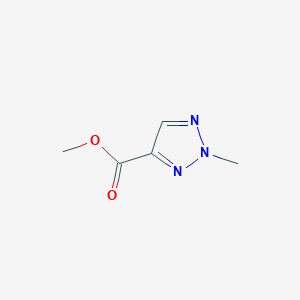
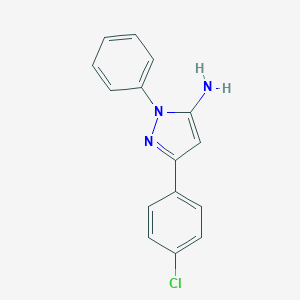
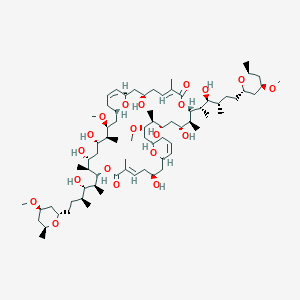
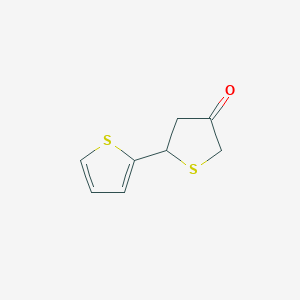
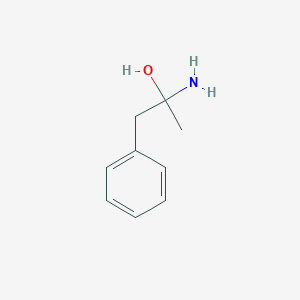
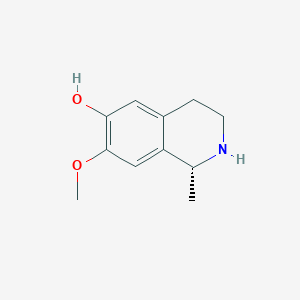
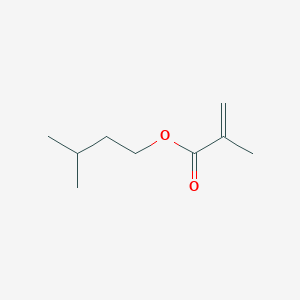
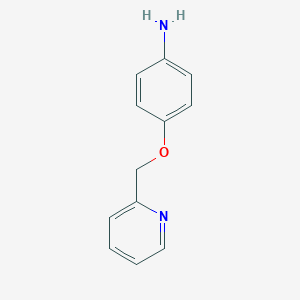
![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)